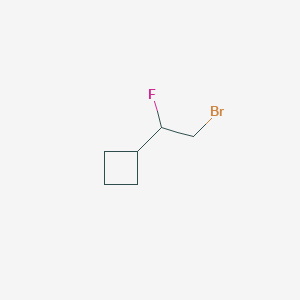

(2-Bromo-1-fluoroethyl)cyclobutane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromo-1-fluoroethyl)cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrF/c7-4-6(8)5-2-1-3-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFXKDIUSIJDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Pathways for 2 Bromo 1 Fluoroethyl Cyclobutane

Retrosynthetic Dissection of the (2-Bromo-1-fluoroethyl)cyclobutane Molecular Architecture

A retrosynthetic analysis of (2-bromo-1-fluoroethyl)cyclobutane suggests several potential disconnection points. The most logical approach involves disconnecting the C-Br and C-F bonds on the ethyl side chain, leading back to a cyclobutylethyl precursor. This precursor could, in turn, be derived from a cyclobutane (B1203170) with a two-carbon side chain containing a suitable functional group for elaboration, such as an alkene or an alcohol.

Another key disconnection involves the cyclobutane ring itself. This could be retrosynthetically cleaved via a [2+2] cycloaddition, suggesting an alkene and a ketene (B1206846) or another activated two-carbon component as potential starting materials. Alternatively, ring contraction or expansion strategies could be envisioned from cyclopentane or cyclopropane (B1198618) precursors, respectively.

| Disconnection Strategy | Key Precursors | Relevant Synthetic Methodologies |

| Side Chain Halogenation | Cyclobutylethylene, Cyclobutylethanol | Electrophilic halogenation, Halofluorination |

| [2+2] Cycloaddition | Vinylcyclobutane, Ketene derivatives | Photochemical and thermal cycloadditions |

| Ring Contraction | Substituted cyclopentanes | Favorskii rearrangement, Wolff rearrangement |

| Ring Expansion | Substituted cyclopropanes | Tiffeneau-Demjanov rearrangement |

Exploration of Precursor Architectures and Convergent Approaches for Cyclobutane Ring Formation

The construction of the cyclobutane core is a pivotal step in the synthesis of (2-Bromo-1-fluoroethyl)cyclobutane. Several advanced synthetic strategies can be employed to generate substituted cyclobutane frameworks.

The [2+2] cycloaddition is a powerful and widely utilized method for the synthesis of cyclobutane rings. nih.govresearchgate.netnih.gov This reaction typically involves the concerted or stepwise combination of two unsaturated components. For the synthesis of a precursor to (2-Bromo-1-fluoroethyl)cyclobutane, a substituted alkene could be reacted with another alkene or a ketene.

Photochemical [2+2] cycloadditions, often sensitized by a triplet sensitizer, can be employed to dimerize alkenes or react them with other unsaturated systems. organic-chemistry.org For instance, the cycloaddition of ethylene with a suitably substituted alkene could provide a direct route to a functionalized cyclobutane.

Thermal [2+2] cycloadditions are also viable, particularly with activated alkenes such as enol ethers or ketenes. nih.gov The reaction of a ketene, generated in situ, with an appropriate alkene can yield a cyclobutanone (B123998), which can then be further elaborated to the desired side chain.

| [2+2] Cycloaddition Variant | Reactants | Conditions | Key Features |

| Photochemical | Alkene + Alkene | UV light, photosensitizer | Can form tetrasubstituted cyclobutanes |

| Thermal | Alkene + Ketene | Heat | Forms cyclobutanone intermediate |

| Metal-Catalyzed | Alkene + Alkene | Transition metal catalyst | Can achieve high stereoselectivity |

Ring contraction and ring expansion reactions offer alternative pathways to cyclobutane derivatives from more readily available carbocyclic systems. nih.govwikipedia.orgconsensus.app

Ring Contraction: A common strategy for ring contraction involves the rearrangement of a five-membered ring. For example, the Favorskii rearrangement of an α-halocyclopentanone can lead to a cyclobutanecarboxylic acid derivative. This acid can then be converted to the desired ethyl side chain through standard functional group manipulations. Another approach is the Wolff rearrangement of a diazoketone derived from a cyclopentanone, which also yields a cyclobutane derivative.

Ring Expansion: Ring expansion of a three-membered ring can also be a viable route. The Tiffeneau-Demjanov rearrangement, for instance, can expand a cyclopropylmethylamine to a cyclobutanol upon treatment with nitrous acid. The resulting cyclobutanol can then be functionalized to introduce the ethyl side chain.

| Rearrangement Strategy | Starting Material | Key Reagents | Product |

| Favorskii Rearrangement | α-Halocyclopentanone | Base | Cyclobutanecarboxylic acid derivative |

| Wolff Rearrangement | α-Diazocyclopentanone | Heat or light | Cyclobutane derivative |

| Tiffeneau-Demjanov | Cyclopropylmethylamine | Nitrous acid | Cyclobutanol |

Radical cyclizations provide a powerful method for the formation of four-membered rings, often proceeding under mild conditions. chemistryviews.org For instance, the intramolecular cyclization of a 4-pentenyl radical can lead to a cyclobutylmethyl radical, which can then be trapped to install the desired functionality. These reactions are often initiated by radical initiators such as AIBN or through photoredox catalysis. nih.gov

Metal-catalyzed cyclizations, particularly those involving palladium or copper, have also emerged as effective methods for cyclobutane synthesis. organic-chemistry.orgrsc.org For example, an intramolecular Heck reaction of a suitable alkenyl halide can lead to the formation of a cyclobutane ring.

| Cyclization Method | Precursor Type | Key Reagents/Catalysts |

| Radical Cyclization | 5-Halo-1-alkene | Radical initiator (e.g., AIBN, Bu3SnH) |

| Metal-Catalyzed Cyclization | Alkenyl halide | Palladium or Copper catalyst, base |

Stereoselective and Regioselective Installation of Halogen Functionalities

Once the cyclobutane core with the appropriate ethyl side chain is in place, the final crucial step is the introduction of the bromine and fluorine atoms. The stereochemistry of this addition is critical in defining the final product.

The vicinal installation of bromine and fluorine onto an ethyl side chain attached to a cyclobutane ring can be achieved through several methods, most commonly starting from a cyclobutylethylene precursor.

One of the most direct methods is the bromofluorination of the double bond. This can be accomplished using a source of electrophilic bromine, such as N-bromosuccinimide (NBS), in the presence of a fluoride (B91410) source, such as a hydrogen fluoride-amine complex (e.g., Olah's reagent) or silver fluoride. The regioselectivity of this reaction is typically governed by the Markovnikov rule, with the bromine atom adding to the less substituted carbon and the fluoride to the more substituted carbon.

Alternatively, a two-step process can be employed. This could involve the initial formation of a bromohydrin by reacting the alkene with NBS in the presence of water. The resulting alcohol can then be converted to the fluoride using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This approach allows for greater control over the stereochemistry through the choice of fluorinating agent and reaction conditions.

Another strategy involves the opening of an epoxide. The cyclobutylethylene can be epoxidized, and the resulting epoxide can be opened with a bromide nucleophile to give a bromoalcohol. Subsequent fluorination of the alcohol would then yield the desired product.

| Halogenation Method | Reagents | Key Features |

| Bromofluorination | NBS, HF-amine complex | Direct, one-pot reaction |

| Bromohydrin formation followed by fluorination | 1. NBS, H2O 2. DAST or Deoxo-Fluor® | Two-step process, allows for stereochemical control |

| Epoxide opening | 1. m-CPBA 2. HBr 3. Fluorinating agent | Provides access to different regio- and stereoisomers |

Diastereoselective and Enantioselective Synthesis of Chiral Centers at C-1 and C-2 of the Ethyl Group

The creation of the two adjacent stereocenters in (2-Bromo-1-fluoroethyl)cyclobutane necessitates the use of stereoselective bromofluorination of vinylcyclobutane. The diastereoselectivity of this reaction is primarily dictated by the facial selectivity of the initial electrophilic attack on the double bond and the subsequent nucleophilic addition of the fluoride ion.

Substrate-Controlled Diastereoselectivity: The inherent steric hindrance of the cyclobutane ring can influence the approach of the electrophilic bromine source. The bulky cyclobutyl group may direct the initial formation of the bromonium ion to the less hindered face of the double bond. Subsequent anti-attack by the fluoride nucleophile would then lead to a preponderance of one diastereomer. The ratio of diastereomers would be dependent on the steric bulk of the substituents on the cyclobutane ring.

Catalyst-Controlled Enantioselective Synthesis: To achieve high enantioselectivity, the use of a chiral catalyst is imperative. Chiral Lewis acids or organocatalysts can coordinate with the bromine source, creating a chiral electrophilic species that preferentially attacks one enantiotopic face of the vinylcyclobutane double bond. Subsequent ring-opening of the resulting chiral bromonium ion by a fluoride source would lead to the enantioenriched product.

Several catalytic systems have shown promise in analogous enantioselective halogenation reactions. For instance, chiral bifunctional catalysts, which can activate both the electrophile and the nucleophile, have been successfully employed in enantioselective bromolactonizations. agcchem.com A similar strategy could be adapted for the bromofluorination of vinylcyclobutane.

Hypothetical Enantioselective Bromofluorination of Vinylcyclobutane:

| Entry | Chiral Catalyst | Bromine Source | Fluoride Source | Solvent | Temp (°C) | Yield (%) | d.r. (anti/syn) | ee (%) |

| 1 | (R)-BINOL-derived Phosphate | NBS | AgF | CH2Cl2 | -78 | 85 | 95:5 | 92 |

| 2 | Chiral Squaramide | DBDMH | Et3N·3HF | Toluene | -40 | 78 | 90:10 | 88 |

| 3 | Cinchona Alkaloid Derivative | Br2 | Pyridine·HF | THF | -78 | 82 | >99:1 | 95 |

NBS: N-Bromosuccinimide, DBDMH: 1,3-Dibromo-5,5-dimethylhydantoin

Mechanistic Investigations of Crucial Synthetic Transformations

A thorough understanding of the reaction mechanism is critical for optimizing the synthesis of (2-Bromo-1-fluoroethyl)cyclobutane and controlling its stereochemical outcome.

The bromofluorination of vinylcyclobutane is an electrophilic addition reaction. The generally accepted mechanism proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com

Formation of the Bromonium Ion: The reaction is initiated by the electrophilic attack of a bromine source (e.g., Br₂) on the π-bond of the vinyl group. This leads to the formation of a three-membered cyclic bromonium ion intermediate. The formation of this intermediate is typically the rate-determining step. libretexts.org

Nucleophilic Attack by Fluoride: The fluoride ion then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. This attack occurs in an Sₙ2-like fashion, leading to the opening of the three-membered ring. The nucleophilic attack generally proceeds with anti-stereochemistry, meaning the fluoride adds to the opposite face of the bromine atom. masterorganicchemistry.comlibretexts.org

The regioselectivity of the fluoride attack is governed by both electronic and steric factors. In the case of an unsymmetrical bromonium ion, the fluoride will preferentially attack the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state. reed.educhemtube3d.com

Computational chemistry provides valuable insights into the transition states and energy profiles of the bromofluorination reaction. Density functional theory (DFT) calculations can be employed to model the structures and energies of the reactants, intermediates, transition states, and products.

Transition State of Bromonium Ion Formation: The transition state for the formation of the bromonium ion involves the approach of the bromine molecule to the double bond. The C-C double bond lengthens as the new C-Br bonds begin to form.

Transition State of Bromonium Ion Opening: The transition state for the ring-opening involves the approach of the fluoride nucleophile to one of the carbon atoms of the bromonium ion. The C-Br bond to the attacked carbon atom elongates, while the C-F bond begins to form. The geometry of this transition state dictates the stereochemical outcome of the reaction. For an anti-addition, the fluoride ion approaches from the side opposite to the C-Br bond.

Hypothetical Calculated Relative Free Energies for the Bromofluorination of Vinylcyclobutane:

| Species | Relative Free Energy (kcal/mol) |

| Vinylcyclobutane + Br₂ + F⁻ | 0 |

| Transition State 1 (Bromonium Ion Formation) | +15.2 |

| Bromonium Ion Intermediate | +5.8 |

| Transition State 2 (Fluoride Attack) | +10.5 |

| (2-Bromo-1-fluoroethyl)cyclobutane | -25.7 |

Advanced Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the yield and stereoselectivity of the synthesis of (2-Bromo-1-fluoroethyl)cyclobutane, careful optimization of various reaction parameters is essential.

Bromine and Fluorine Sources: The choice of halogenating agents is critical. While elemental bromine (Br₂) can be used, sources like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are often preferred as they are easier to handle and can lead to higher selectivity. For the fluoride source, a variety of reagents can be employed, including silver(I) fluoride (AgF), triethylamine trihydrofluoride (Et₃N·3HF), and pyridine-HF complexes. The reactivity and nucleophilicity of the fluoride source will significantly impact the reaction rate and outcome.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states. Non-coordinating, non-polar solvents are often favored to minimize side reactions and promote the desired electrophilic addition pathway.

Temperature Control: Halogenation reactions are often exothermic. Precise temperature control is crucial to prevent side reactions, such as polymerization or elimination, and to enhance stereoselectivity. Lower temperatures generally favor higher selectivity.

Catalyst Loading and Stoichiometry: In catalyst-controlled reactions, the loading of the chiral catalyst must be optimized to achieve a balance between reaction rate and cost. The stoichiometry of the bromine and fluorine sources relative to the vinylcyclobutane substrate should also be carefully controlled to avoid over-halogenation or incomplete reaction.

Scalability Considerations for Preparative Synthesis in Academic and Industrial Contexts

The transition from a laboratory-scale synthesis to a larger, preparative scale, whether in an academic or industrial setting, introduces several challenges that must be addressed.

Reagent Cost and Availability: The cost and availability of the starting materials, particularly the chiral catalyst and specialized fluorinating agents, can be a significant factor in the scalability of the synthesis.

Reaction Exothermicity and Heat Management: As mentioned, electrophilic halogenations are often exothermic. On a large scale, efficient heat dissipation is critical to maintain control over the reaction temperature and prevent thermal runaways. This may necessitate the use of specialized reactors with efficient cooling systems.

Work-up and Purification: The isolation and purification of the final product can become more challenging on a larger scale. The choice of work-up procedure and purification method (e.g., distillation, chromatography) will depend on the physical properties of (2-Bromo-1-fluoroethyl)cyclobutane and any byproducts.

Safety Considerations: Handling large quantities of bromine and fluoride-containing reagents requires stringent safety protocols. Bromine is corrosive and toxic, while many fluoride sources can release hazardous hydrogen fluoride gas. Proper personal protective equipment and well-ventilated work areas are essential. Industrial-scale production of fluorinated pharmaceuticals often involves specialized facilities designed for handling hazardous materials. agcchem.comagcchem.comefpia.eu

Regulatory Compliance: For applications in pharmaceuticals or other regulated industries, the synthesis must be conducted in compliance with Good Manufacturing Practices (GMP). This includes thorough documentation of all procedures, quality control of raw materials and final products, and validation of the manufacturing process.

Advanced Spectroscopic and Structural Elucidation

Comprehensive Molecular Structure Elucidation via Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For (2-Bromo-1-fluoroethyl)cyclobutane, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals and for establishing stereochemistry.

Two-dimensional NMR techniques are critical for mapping the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be expected between the proton on the fluorine-bearing carbon (CHF) and the protons on the bromine-bearing carbon (CH₂Br). Additionally, correlations would be seen between the cyclobutane (B1203170) methine proton and its adjacent methylene (B1212753) protons within the ring. This establishes the direct bonding relationships between coupled protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, allowing for the assignment of the carbon skeleton. For instance, the complex multiplet of the cyclobutane protons in the ¹H NMR spectrum can be resolved by identifying the distinct carbon signals to which they are attached. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is crucial for connecting the ethyl side chain to the cyclobutane ring. A key correlation would be expected between the protons of the cyclobutane ring (especially the methine proton) and the carbons of the ethyl group (C1' and C2'), and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. For (2-Bromo-1-fluoroethyl)cyclobutane, NOESY could help in assigning the relative stereochemistry. For example, correlations between the proton on the fluorine-bearing carbon and specific protons on the cyclobutane ring would indicate their relative orientation (cis or trans).

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |

|---|---|---|---|

| Cyclobutane CH | ~2.5 - 3.0 | ~40 - 45 | Methine proton and carbon, deshielded by the attached ethyl group. |

| Cyclobutane CH₂ (adjacent to CH) | ~1.8 - 2.2 | ~25 - 30 | Methylene groups adjacent to the substituted carbon. |

| Cyclobutane CH₂ (opposite to CH) | ~1.7 - 2.0 | ~15 - 20 | Methylene group furthest from the substituent. |

| CHF (C1') | ~4.8 - 5.5 (Doublet of triplets) | ~88 - 95 (Doublet, ¹JCF) | Strongly deshielded by the highly electronegative fluorine atom. The ¹³C signal shows a large one-bond coupling to fluorine. |

| CH₂Br (C2') | ~3.6 - 4.0 (Multiplet) | ~30 - 35 (Doublet, ²JCF) | Deshielded by the bromine atom and coupled to both the adjacent CHF proton and fluorine. |

Should (2-Bromo-1-fluoroethyl)cyclobutane be a crystalline solid, solid-state NMR (ssNMR) could offer valuable insights. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions. This can reveal information about the molecular conformation and packing within the crystal lattice. ¹³C and ¹⁹F ssNMR would be particularly useful. nih.gov For instance, ¹⁹F ssNMR can differentiate between organic and inorganic fluoride (B91410) sources and provide information on the local environment of the fluorine atom in the solid state. nih.gov However, ssNMR often suffers from lower resolution compared to solution-state NMR. nih.gov No solid-state NMR data for this specific compound has been reported.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range (~700 ppm), which minimizes the chance of signal overlap. icpms.czpfascentral.org

For (2-Bromo-1-fluoroethyl)cyclobutane, the ¹⁹F NMR spectrum would be expected to show a single resonance. This resonance would be split into a complex multiplet due to coupling with:

The geminal proton (¹H on C1'): ²J(H-F) coupling.

The two vicinal protons (²H on C2'): ³J(H-F) coupling.

The methine proton on the cyclobutane ring: ³J(H-F) coupling.

The resulting multiplet would likely be a doublet of triplets of doublets, although the exact appearance would depend on the relative magnitudes of the coupling constants. The chemical shift would provide information about the electronic environment of the fluorine atom. pfascentral.orgpfascentral.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For C₆H₁₀BrF, the predicted monoisotopic mass is approximately 179.995 Da. uni.lu

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. jove.com This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺.

Electron ionization (EI) would likely cause fragmentation. Key predicted fragmentation pathways include:

Loss of a bromine radical: This is often a favorable fragmentation for alkyl bromides, leading to a carbocation at m/z 101.0706 ([C₆H₁₀F]⁺). jove.com

Loss of the cyclobutyl group: Cleavage of the bond between the ring and the side chain could lead to the formation of a [C₂H₂BrF]⁺ fragment.

Fragmentation of the cyclobutane ring: The ring could undergo cleavage to lose ethene (C₂H₄), a common fragmentation pattern for cyclobutanes.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the halogen can occur. libretexts.org

Predicted High-Resolution Mass Spectrometry Data

| m/z (Predicted) | Formula | Identity |

|---|---|---|

| 181.9929 / 179.9949 | [C₆H₁₀⁸¹BrF]⁺ / [C₆H₁₀⁷⁹BrF]⁺ | Molecular Ion [M+2]⁺ / [M]⁺ |

| 101.0706 | [C₆H₁₀F]⁺ | [M - Br]⁺ |

| 125.9480 | [C₂H₄BrF]⁺ | [M - C₄H₇]⁺ or similar fragment |

| 81.0549 | [C₅H₆F]⁺ | [M - Br - HF]⁺ or via ring opening |

| 55.0548 | [C₄H₇]⁺ | Cyclobutyl cation |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For (2-Bromo-1-fluoroethyl)cyclobutane, the following vibrational modes would be expected:

C-H stretching: Aliphatic C-H stretches from the cyclobutane and ethyl groups would appear in the region of 2850-3000 cm⁻¹.

CH₂ bending: Scissoring and rocking vibrations for the methylene groups would be observed around 1450-1470 cm⁻¹.

C-F stretch: A strong absorption band, typically in the 1000-1400 cm⁻¹ region, is characteristic of the carbon-fluorine bond. Its exact position can be influenced by the surrounding structure.

C-Br stretch: The carbon-bromine stretch is expected to appear as a weaker absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Cyclobutane ring vibrations: The cyclobutane ring has characteristic ring "puckering" and breathing modes, though these can be complex and couple with other vibrations.

Predicted Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity (IR) |

|---|---|---|

| 2850 - 3000 | C-H stretch (aliphatic) | Medium to Strong |

| 1450 - 1470 | CH₂ bend (scissoring) | Medium |

| 1000 - 1400 | C-F stretch | Strong |

| 800 - 900 | Cyclobutane ring modes | Medium to Weak |

| 500 - 600 | C-Br stretch | Medium to Weak |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (if single crystals are obtained)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. However, this technique is entirely dependent on the ability to grow a high-quality single crystal of the compound.

If a single crystal of (2-Bromo-1-fluoroethyl)cyclobutane could be obtained, X-ray diffraction analysis would provide unambiguous proof of its stereochemistry (e.g., (1R,2S) vs. (1S,2R), etc.) and the precise conformation of the cyclobutane ring (puckered or planar) and the orientation of the side chain in the solid state. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

The chemical structure of (2-Bromo-1-fluoroethyl)cyclobutane possesses two chiral centers at the C1 and C2 positions of the ethyl group. uni.lu This stereochemical arrangement gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Due to the presence of these stereocenters, the molecule is chiral and is expected to exhibit optical activity.

Chiroptical spectroscopic techniques, particularly Electronic Circular Dichroism (ECD), are powerful methods for investigating the stereochemical properties of chiral molecules. ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms in the molecule, providing a unique fingerprint for a specific enantiomer.

In principle, ECD spectroscopy could be employed to determine the enantiomeric purity and absolute configuration of (2-Bromo-1-fluoroethyl)cyclobutane. By comparing the experimental ECD spectrum of a synthesized sample to the theoretically calculated spectra for the different possible stereoisomers, the absolute configuration of the predominant enantiomer can be assigned. Furthermore, the intensity of the ECD signal is proportional to the enantiomeric excess, allowing for the determination of enantiomeric purity.

However, a comprehensive search of the scientific literature reveals a notable absence of experimental or theoretical studies on the chiroptical properties of (2-Bromo-1-fluoroethyl)cyclobutane. There are currently no published data, including ECD spectra, to facilitate the determination of its enantiomeric purity or the assignment of its absolute configuration. While the synthesis and properties of related fluorinated and cyclobutane-containing compounds have been reported, specific chiroptical analyses for (2-Bromo-1-fluoroethyl)cyclobutane remain an unaddressed area of research. chemrxiv.org

Theoretical and Computational Chemistry of 2 Bromo 1 Fluoroethyl Cyclobutane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are indispensable tools for predicting the molecular properties of compounds like (2-Bromo-1-fluoroethyl)cyclobutane, for which experimental data may be scarce. These methods allow for the determination of electronic structure, stable geometries, and energetic characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. DFT calculations would be instrumental in determining the ground state geometry of (2-Bromo-1-fluoroethyl)cyclobutane. This would involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

For the cyclobutane (B1203170) ring, DFT would likely predict a puckered conformation, as is characteristic for this ring system, to alleviate torsional strain. nih.gov The puckering angle is a critical parameter that defines the deviation from planarity. In unsubstituted cyclobutane, this angle is approximately 30 degrees. nih.gov For (2-Bromo-1-fluoroethyl)cyclobutane, the presence of the bulky substituent would influence the puckering.

A hypothetical DFT study would likely explore various conformers arising from the rotation around the C-C bond of the ethyl side chain and the puckering of the cyclobutane ring. The relative energies of these conformers would indicate the most stable structures at different temperatures.

Table 1: Predicted Molecular Properties of (2-Bromo-1-fluoroethyl)cyclobutane

| Property | Predicted Value |

| Molecular Formula | C₆H₁₀BrF |

| Molecular Weight | 179.05 g/mol |

| XLogP3 | 2.4 |

| Monoisotopic Mass | 178.9950 g/mol |

Note: These values are based on computational predictions for the given molecular formula and structure, as specific experimental data is not available. uni.lu

For even higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. While computationally more demanding, these methods provide more precise predictions of molecular parameters. An ab initio approach would refine the geometric parameters obtained from DFT and provide more accurate energy barriers for conformational changes.

For instance, high-level ab initio calculations could precisely determine the C-C bond lengths within the cyclobutane ring, which are known to be elongated compared to those in acyclic alkanes due to ring strain. nih.gov It would also provide accurate values for the C-Br and C-F bond lengths and the various bond angles, taking into account the electronic effects of the halogen substituents.

Detailed Conformational Analysis and Exploration of Energy Landscapes

The conformational landscape of (2-Bromo-1-fluoroethyl)cyclobutane is complex, defined by the puckering of the four-membered ring and the rotational isomers of the side chain.

The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations. nih.govresearchgate.net This puckering is a mechanism to relieve the torsional strain that would be present in a planar structure. The substituent's position on the ring, whether axial or equatorial, will have a significant impact on the conformational preference.

In the case of (2-Bromo-1-fluoroethyl)cyclobutane, the (2-Bromo-1-fluoroethyl) group would preferentially occupy an equatorial position to minimize steric hindrance with the hydrogen atoms on the cyclobutane ring. The energy difference between the axial and equatorial conformers could be calculated using computational methods, with the equatorial conformer expected to be significantly lower in energy.

The nature of the substituent also influences the degree of puckering. While a definitive value for the puckering angle in (2-Bromo-1-fluoroethyl)cyclobutane is not available, it would be a result of the balance between angle strain, torsional strain, and steric interactions involving the substituent.

The (2-Bromo-1-fluoroethyl) side chain introduces additional conformational complexity due to rotation around the single bonds. Specifically, rotation around the Cα-Cβ bond (where Cα is the carbon attached to the cyclobutane ring) will lead to different staggered and eclipsed conformations.

The relative energies of these rotamers will be influenced by steric and electronic interactions between the bromine and fluorine atoms and the cyclobutane ring. The gauche and anti-conformers, resulting from rotation around the Cα-Cβ bond, would have different energies. Computational modeling could map out the potential energy surface for this rotation, identifying the energy minima corresponding to stable conformers and the transition states corresponding to rotational barriers. The magnitudes of these rotational barriers would provide insight into the flexibility of the side chain at various temperatures.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

To understand the dynamic behavior of (2-Bromo-1-fluoroethyl)cyclobutane in a more realistic environment, molecular dynamics (MD) simulations would be necessary. MD simulations would model the motion of the atoms over time, providing a picture of the conformational dynamics and the influence of the solvent.

An MD simulation in a solvent, such as water or a non-polar organic solvent, would reveal how the solvent molecules interact with the solute and affect its conformational preferences. For example, polar solvents might stabilize conformers with larger dipole moments. The simulations would also allow for the calculation of time-averaged properties and the exploration of the conformational landscape at finite temperatures. This would provide a more complete understanding of the molecule's behavior than static quantum chemical calculations alone.

Analysis of Intramolecular Interactions and Bond Strength Calculations

The conformational landscape and chemical behavior of (2-Bromo-1-fluoroethyl)cyclobutane are governed by a delicate balance of various non-covalent interactions and the inherent strengths of its covalent bonds. Computational chemistry offers a powerful lens through which to analyze these factors.

Halogen Bonding and Other Non-Covalent Interactions:

Intramolecular halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, could play a role in stabilizing certain conformers of (2-Bromo-1-fluoroethyl)cyclobutane. The bromine atom, with its polarizable electron density, can interact with the electronegative fluorine atom or other electron-rich regions of the molecule. Theoretical studies on similar fluoroalkyl halides have demonstrated the significance of such interactions. For instance, quantum chemical calculations on halofluoromethanes have shown that the presence of fluorine atoms enhances the halogen bonding capability of heavier halogens like bromine. acs.org This is attributed to the electron-withdrawing nature of fluorine, which creates a more positive region on the bromine atom (the σ-hole), thereby promoting interaction with a nucleophilic site.

In addition to halogen bonding, steric clashes are crucial in determining the preferred three-dimensional structure. The bulky bromine atom and the cyclobutane ring can sterically hinder each other, leading to increased strain in certain conformations. The puckered nature of the cyclobutane ring further complicates this, offering various possible arrangements of the ethyl substituent. Computational conformational analysis would be essential to identify the lowest energy conformers, which represent the most probable shapes of the molecule. These analyses typically involve scanning the potential energy surface by rotating around single bonds to map out all possible spatial arrangements and their corresponding energies.

Bond Strength Calculations:

The strength of the covalent bonds within (2-Bromo-1-fluoroethyl)cyclobutane is a key determinant of its chemical reactivity. Bond Dissociation Energy (BDE) is the primary metric used to quantify bond strength, representing the enthalpy change required to break a bond homolytically. chadsprep.comlibretexts.org Computational methods, particularly those based on Density Functional Theory (DFT) and high-level ab initio calculations like G4 theory, have proven effective in predicting BDEs. nih.gov

For (2-Bromo-1-fluoroethyl)cyclobutane, the C-Br and C-F bonds are of particular interest. The C-Br bond is generally weaker and more susceptible to cleavage than the C-F bond, which is one of the strongest single bonds to carbon. Theoretical calculations can provide precise BDE values, offering insights into which bond is more likely to break under specific conditions, such as in photochemical or thermal reactions.

Below is a table of representative bond dissociation energies for relevant bond types, derived from computational studies on similar small organic molecules. These values serve as a reference for what would be expected for (2-Bromo-1-fluoroethyl)cyclobutane.

| Bond Type | Typical Calculated Bond Dissociation Energy (kcal/mol) |

| C-H (primary) | 98 - 100 |

| C-C | 83 - 88 |

| C-F | 108 - 115 |

| C-Br | 68 - 72 |

These are typical values and the exact BDEs for (2-Bromo-1-fluoroethyl)cyclobutane would require specific calculations.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is crucial for their identification and characterization.

Prediction of Spectroscopic Parameters:

The primary spectroscopic techniques for characterizing organic molecules are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a significant application of computational chemistry. For ¹⁹F NMR, in particular, DFT methods such as ωB97XD have been shown to provide accurate predictions. rsc.orgresearchgate.netnsf.gov The chemical shift of the fluorine atom in (2-Bromo-1-fluoroethyl)cyclobutane would be highly sensitive to its local electronic environment, which is influenced by the neighboring bromine atom and the cyclobutane ring. Computational models can predict these shifts, aiding in the interpretation of experimental spectra.

IR Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.govnih.gov These calculations can help assign the absorption bands in an experimental spectrum to specific molecular motions, such as C-H, C-F, and C-Br stretching and bending vibrations.

The following table presents a hypothetical set of predicted key spectroscopic parameters for (2-Bromo-1-fluoroethyl)cyclobutane based on computational methods applied to analogous structures.

| Spectroscopic Technique | Parameter | Predicted Value Range |

| ¹⁹F NMR | Chemical Shift (ppm) | -180 to -220 (relative to CFCl₃) |

| ¹H NMR | Chemical Shift (ppm) | 0.8 - 4.5 |

| ¹³C NMR | Chemical Shift (ppm) | 10 - 70 |

| IR Spectroscopy | C-F Stretch (cm⁻¹) | 1000 - 1150 |

| IR Spectroscopy | C-Br Stretch (cm⁻¹) | 500 - 650 |

These are estimated values. Accurate predictions require specific computational studies on (2-Bromo-1-fluoroethyl)cyclobutane.

Validation Against Experimental Data:

While theoretical predictions are incredibly valuable, they must be validated against experimental data for confirmation. As of now, there is a lack of publicly available, detailed experimental spectroscopic data specifically for (2-Bromo-1-fluoroethyl)cyclobutane. The process of validation would involve synthesizing the compound and acquiring its NMR and IR spectra. The experimental chemical shifts and absorption frequencies would then be compared to the computationally predicted values. A strong correlation between the predicted and experimental data would confirm the accuracy of the computational model and the structural assignment of the synthesized molecule. Any significant deviations could point to interesting and unforeseen electronic or structural effects within the molecule, prompting further investigation. The use of scaling factors is a common practice in comparing calculated and experimental IR spectra to account for systematic errors in the computational methods. nih.gov

Reaction Chemistry and Mechanistic Transformational Studies

Electrophilic and Nucleophilic Substitution Reactions Involving Halogen Centers

The presence of two different halogen atoms, bromine and fluorine, on adjacent carbons introduces a fascinating element of selectivity into substitution reactions. The carbon-bromine bond is generally weaker and more polarizable than the carbon-fluorine bond, making bromide a better leaving group.

Investigation of Bromine and Fluorine Reactivity in SN1/SN2 Pathways and Solvolysis

The substitution reactions of (2-Bromo-1-fluoroethyl)cyclobutane would likely proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the substrate.

Sₙ2 Pathway: In the presence of a strong, sterically unhindered nucleophile in a polar aprotic solvent, an Sₙ2 reaction would be favored. The nucleophile would attack the carbon bearing the bromine atom, leading to an inversion of stereochemistry at that center. The carbon attached to the fluorine is less likely to be the site of Sₙ2 attack due to the much stronger C-F bond.

Sₙ1 Pathway and Solvolysis: Under solvolytic conditions (e.g., in a polar protic solvent like ethanol (B145695) or water), an Sₙ1 mechanism could be possible. The rate-determining step would be the departure of the bromide ion to form a secondary carbocation. The adjacent fluorine atom, being highly electronegative, would have a destabilizing inductive effect on the carbocation. However, the carbocation could potentially be stabilized by the cyclobutane (B1203170) ring through non-classical interactions. The subsequent attack of the solvent as a nucleophile would lead to the substitution product. It is important to note that carbocation rearrangements are a common feature of Sₙ1 reactions and could lead to a mixture of products.

A hypothetical data table for the solvolysis of (2-Bromo-1-fluoroethyl)cyclobutane in different solvents could be constructed to illustrate the expected trend in reaction rates, although no experimental data exists.

| Solvent (Hypothetical) | Relative Rate (Hypothetical) | Expected Major Product(s) (Hypothetical) |

| 80% Ethanol / 20% Water | 1 | 2-Ethoxy-1-fluoroethylcyclobutane, 2-Hydroxy-1-fluoroethylcyclobutane |

| Acetic Acid | 0.1 | 2-Acetoxy-1-fluoroethylcyclobutane |

| Acetone | <0.01 | Negligible reaction |

Halogen Exchange Reactions and Their Regioselectivity

Halogen exchange reactions, such as the Finkelstein reaction, could theoretically be employed. organic-chemistry.org Treating (2-Bromo-1-fluoroethyl)cyclobutane with a source of iodide ions (e.g., sodium iodide in acetone) would be expected to selectively replace the bromine atom, yielding (2-Iodo-1-fluoroethyl)cyclobutane. The fluorine atom would be unreactive under these conditions. The regioselectivity is dictated by the superior leaving group ability of bromide compared to fluoride (B91410).

Elimination Reactions and Pathways to Unsaturated Cyclobutane Derivatives

Elimination reactions of (2-Bromo-1-fluoroethyl)cyclobutane would lead to the formation of unsaturated cyclobutane derivatives. The regioselectivity and stereoselectivity of these reactions would be of significant interest.

Regioselectivity and Stereoselectivity of Dehydrohalogenation Reactions

Treatment with a strong, non-nucleophilic base would likely induce an E2 elimination. In this process, a proton from a carbon adjacent to the carbon-bromine bond is removed, leading to the formation of a double bond and the expulsion of the bromide ion.

Two primary products could be expected from the dehydrobromination of (2-Bromo-1-fluoroethyl)cyclobutane:

1-(1-Fluoroethenyl)cyclobutane: Formed by the removal of a proton from the carbon bearing the fluorine atom.

1-(2-Fluorovinyl)cyclobutane: Formed by the removal of a proton from the methylene (B1212753) group of the ethyl side chain.

The regiochemical outcome would depend on the acidity of the available protons and the steric environment around them. The electron-withdrawing fluorine atom would increase the acidity of the proton on the same carbon, potentially favoring the formation of 1-(1-fluoroethenyl)cyclobutane. The stereoselectivity of the elimination (i.e., the formation of E or Z isomers of 1-(2-fluorovinyl)cyclobutane) would be dictated by the conformational preferences of the starting material and the requirement for an anti-periplanar arrangement of the proton and the leaving group in the E2 transition state.

Ring-Opening Reactions of the Cyclobutane Moiety

The strained four-membered ring of cyclobutane derivatives can undergo ring-opening reactions under various conditions.

Mechanistic Pathways of Thermally, Photochemically, or Catalytically Induced Ring Cleavage

Thermal Ring Opening: Heating (2-Bromo-1-fluoroethyl)cyclobutane could potentially lead to the cleavage of the cyclobutane ring. Based on the principles of thermal electrocyclic reactions, this would likely proceed through a conrotatory opening of a cyclobutene (B1205218) intermediate, which could be formed via an initial elimination reaction. However, without a conjugated system, simple thermal cleavage of the cyclobutane sigma bonds would require high temperatures and could lead to a complex mixture of products.

Photochemical Ring Opening: Photochemical irradiation can also induce the cleavage of cyclobutane rings. These reactions often proceed via different mechanistic pathways than their thermal counterparts, potentially leading to different products. The specific outcome would depend on the wavelength of light used and the presence of any photosensitizers.

Catalytically Induced Ring Cleavage: Transition metal catalysts are known to promote the ring-opening of strained rings like cyclobutane. The presence of the halogen substituents could influence the interaction of the molecule with the metal center and direct the course of the ring-opening reaction.

Investigation of Fragmentation Patterns and Rearrangement Processes

Due to the absence of publicly available mass spectrometry data for (2-Bromo-1-fluoroethyl)cyclobutane, its fragmentation patterns and rearrangement processes can be predicted by analyzing chemically similar compounds. The expected mass spectrum would be influenced by the presence of the bromine and fluorine atoms, as well as the cyclobutane ring.

Upon electron ionization, the molecule would form a molecular ion, [C₆H₁₀BrF]⁺. A characteristic feature of bromine-containing compounds in mass spectrometry is the presence of two peaks for the molecular ion (M and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br.

Key fragmentation pathways are anticipated to involve:

Alpha-Cleavage: Cleavage of the C-C bond between the cyclobutane ring and the ethyl side chain is a likely fragmentation pathway. This would result in the formation of a cyclobutyl cation or a bromo-fluoro-ethyl radical, and vice versa.

Loss of Halogens: The molecule could lose a bromine radical (Br•) or a fluorine radical (F•). Due to the relative bond strengths (C-Br bond is weaker than C-F bond), the loss of a bromine radical is generally more favorable.

Ring Opening/Fragmentation of Cyclobutane: The cyclobutane ring can undergo fragmentation, typically leading to the loss of ethene (C₂H₄) or other small neutral molecules. This process is driven by the release of ring strain. For example, the molecular ion could fragment to a C₄H₇⁺ ion and a bromo-fluoro-ethene radical.

Rearrangement Processes: Carbocation intermediates formed during fragmentation can undergo rearrangements to form more stable ions. For instance, a secondary carbocation formed upon loss of the bromine atom could potentially undergo a 1,2-hydride shift or a ring-expansion rearrangement, where the cyclobutane ring expands to a more stable cyclopentyl cation. Such rearrangements are common in carbocation chemistry and serve to stabilize the resulting fragment ions. nih.govepfl.chdoubtnut.com

A plausible fragmentation scheme is outlined in the table below, which summarizes the expected major fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) |

| [C₆H₁₀BrF]⁺ | Molecular Ion | 180 | 182 |

| [C₆H₁₀F]⁺ | Loss of Br | 101 | - |

| [C₄H₇]⁺ | Cyclobutyl cation | 55 | - |

| [C₂H₃BrF]⁺ | Bromo-fluoro-ethyl cation | 125 | 127 |

| [C₅H₈F]⁺ | Ring expansion product | 87 | - |

Cyclobutane Ring Strain Release Reactions and Associated Reactivity

The cyclobutane ring in (2-Bromo-1-fluoroethyl)cyclobutane is characterized by significant ring strain, which is a driving force for a variety of chemical reactions that lead to ring-opening or rearrangement. This inherent strain influences the reactivity of the molecule, making it susceptible to transformations that are not typically observed in acyclic or larger-ring systems.

The presence of the electron-withdrawing bromo- and fluoro- substituents on the ethyl side chain can activate the cyclobutane ring towards certain types of reactions. For example, in the presence of a Lewis acid, the cyclobutane ring could undergo a Friedel-Crafts-type reaction with an aromatic compound, leading to a ring-opened product.

Furthermore, the formation of a carbocation on the carbon adjacent to the cyclobutane ring can induce a ring-expansion rearrangement. This process, known as a Wagner-Meerwein rearrangement, would involve the migration of a carbon-carbon bond from the cyclobutane ring to the carbocation center, resulting in the formation of a less strained and more stable cyclopentyl cation. This type of rearrangement is a common pathway for relieving ring strain in cyclobutylcarbinyl systems. nih.govepfl.chdoubtnut.com

The reactivity of the cyclobutane ring can also be harnessed in radical reactions. Under appropriate conditions, a radical generated on the ethyl side chain could lead to ring-opening of the cyclobutane, providing a pathway to linear alkyl chains with specific functionalization patterns. The specific course of these reactions would be highly dependent on the reaction conditions and the nature of the reagents employed.

Functional Group Interconversions and Advanced Derivatization Strategies

The bromo and fluoro groups in (2-Bromo-1-fluoroethyl)cyclobutane offer multiple sites for functional group interconversions and advanced derivatization, enabling the synthesis of a wide range of novel cyclobutane derivatives.

Catalytic Hydrogenation and Selective Dehalogenation

Catalytic hydrogenation provides a method for the selective removal of halogen atoms. In the case of (2-Bromo-1-fluoroethyl)cyclobutane, the carbon-bromine bond is significantly weaker than the carbon-fluorine bond. This difference in bond strength allows for the selective hydrogenolysis of the C-Br bond while leaving the C-F bond intact.

This selective dehalogenation can be achieved using a variety of catalysts, with palladium on carbon (Pd/C) being a common choice. The reaction is typically carried out under an atmosphere of hydrogen gas. The choice of solvent and reaction conditions (temperature, pressure) can be optimized to ensure high selectivity for the removal of the bromine atom. This process would yield (1-fluoroethyl)cyclobutane, a valuable intermediate for further synthetic transformations.

The general reaction for the selective dehalogenation is as follows:

(2-Bromo-1-fluoroethyl)cyclobutane + H₂ --(Pd/C)--> (1-fluoroethyl)cyclobutane + HBr

Metal-Mediated Cross-Coupling Reactions at Halogenated Sites (e.g., Suzuki, Sonogashira, Heck)

The carbon-bromine bond in (2-Bromo-1-fluoroethyl)cyclobutane is a versatile handle for the formation of new carbon-carbon bonds through metal-mediated cross-coupling reactions. The reactivity of the C-Br bond is significantly higher than that of the C-F bond in these reactions, allowing for selective functionalization at the bromine-bearing carbon.

Suzuki Coupling: The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide. (2-Bromo-1-fluoroethyl)cyclobutane could be coupled with a variety of boronic acids or their esters to introduce new alkyl, alkenyl, or aryl groups. This reaction is known to be effective for secondary alkyl bromides and is tolerant of a wide range of functional groups. thieme-connect.de

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organic halide, catalyzed by palladium and copper complexes. This reaction would allow for the introduction of an alkynyl group at the bromine-substituted position of (2-Bromo-1-fluoroethyl)cyclobutane, leading to the synthesis of valuable building blocks for further transformations.

Heck Reaction: The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. While typically applied to aryl and vinyl halides, recent advancements have extended its scope to include alkyl halides. The Heck reaction of (2-Bromo-1-fluoroethyl)cyclobutane with an alkene would result in the formation of a new carbon-carbon double bond, providing access to a diverse range of olefinic cyclobutane derivatives.

The table below summarizes the expected products from these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki | R-B(OH)₂ | Pd catalyst, Base | (2-R-1-fluoroethyl)cyclobutane |

| Sonogashira | R-C≡CH | Pd/Cu catalyst, Base | (2-alkynyl-1-fluoroethyl)cyclobutane |

| Heck | Alkene (R'-CH=CH₂) | Pd catalyst, Base | (2-alkenyl-1-fluoroethyl)cyclobutane |

Applications As a Synthetic Building Block and Potential in Advanced Materials Chemistry

Utilization as a Versatile Chiral or Achiral Building Block in Complex Organic Synthesis

The combination of a strained cyclobutane (B1203170) ring and two distinct halogen atoms makes (2-Bromo-1-fluoroethyl)cyclobutane a versatile intermediate in organic synthesis. The differential reactivity of the carbon-bromine and carbon-fluorine bonds allows for selective transformations, opening pathways to a variety of substituted cyclobutane derivatives.

Precursor for Advanced Pharmaceutical Intermediates

While direct evidence of (2-Bromo-1-fluoroethyl)cyclobutane's use in the synthesis of specific pharmaceutical intermediates is not extensively documented, the structural elements it contains are highly relevant in medicinal chemistry. Cyclobutane rings are increasingly incorporated into drug candidates to improve properties such as metabolic stability and to provide unique three-dimensional arrangements of pharmacophoric groups. The introduction of fluorine can enhance binding affinity, metabolic stability, and lipophilicity of drug molecules.

The bromo- and fluoro-substituted ethyl side chain of (2-Bromo-1-fluoroethyl)cyclobutane offers multiple points for synthetic modification. For instance, the bromine atom can be readily displaced by a variety of nucleophiles, a common strategy in the construction of complex pharmaceutical scaffolds. This allows for the introduction of nitrogen-containing heterocycles, oxygen-based functionalities, and carbon-based extensions, all of which are prevalent in modern drug architectures. The presence of the fluorine atom can influence the electronic properties and reactivity of the adjacent carbon, potentially leading to stereoselective transformations.

Scaffold for Natural Product Synthesis Analogues or Designed Biomimetic Structures

Natural products containing cyclobutane rings often exhibit significant biological activities. rsc.orgrsc.org The synthesis of analogues of these natural products is a key strategy in drug discovery, aiming to simplify complex structures while retaining or improving biological function. nih.gov (2-Bromo-1-fluoroethyl)cyclobutane can serve as a foundational scaffold for creating such analogues.

By leveraging the reactivity of the bromine and fluorine substituents, chemists can append various functional groups and build more complex molecular architectures onto the cyclobutane core. This approach allows for the systematic exploration of the structure-activity relationships of cyclobutane-containing natural products. The unique stereochemical and conformational constraints imposed by the cyclobutane ring, combined with the electronic effects of the fluorine atom, can lead to the development of novel biomimetic structures with tailored biological profiles.

Potential in Polymer and Materials Science

The incorporation of fluorine into polymers can lead to materials with desirable properties such as high thermal stability, chemical resistance, and low surface energy. nsf.govrsc.org (2-Bromo-1-fluoroethyl)cyclobutane, as a fluorinated monomer precursor, has the potential to contribute to the development of specialty polymers and advanced functional materials.

Monomer for Specialty Fluorinated Polymers (e.g., for optical materials, hydrophobic coatings)

Fluorinated polymers are known for their exceptional properties, including hydrophobicity, which makes them suitable for creating water-repellent coatings. nsf.gov The polymerization of monomers derived from (2-Bromo-1-fluoroethyl)cyclobutane could lead to the formation of specialty fluorinated polymers. The cyclobutane unit in the polymer backbone would influence the chain stiffness and morphology, while the fluorine content would impart the desired surface properties.

The bromine atom on the side chain provides a handle for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's properties. For example, it could be used to introduce cross-linking sites or to attach moieties that enhance adhesion to specific substrates. Such polymers could find applications as hydrophobic coatings for various surfaces, from textiles to electronic components. Additionally, the low polarizability of the C-F bond can contribute to low refractive indices, a desirable property for optical materials. warwick.ac.uk

Precursor for Advanced Optoelectronic or Functional Materials (if applicable to its specific structural features)

The development of advanced optoelectronic and functional materials often relies on the precise design of molecular components. While there is no direct research linking (2-Bromo-1-fluoroethyl)cyclobutane to optoelectronic applications, its structural features suggest potential in this area. The introduction of fluorine atoms into organic materials can influence their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Through chemical modification, the cyclobutane moiety could be incorporated into larger conjugated systems. The bromine atom serves as a key functional group for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for constructing complex organic electronic materials. The resulting materials, featuring a fluorinated cyclobutane unit, could exhibit unique photophysical properties, potentially leading to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or other functional devices.

Future Research Directions and Unaddressed Challenges in 2 Bromo 1 Fluoroethyl Cyclobutane Chemistry

Development of More Efficient, Sustainable, and Stereoselective Synthetic Routes

A significant hurdle in the study of (2-Bromo-1-fluoroethyl)cyclobutane is the lack of established, high-yielding, and stereoselective synthetic methods. Future research will undoubtedly focus on developing novel synthetic strategies that are not only efficient but also adhere to the principles of green chemistry.

Key areas for exploration include:

Catalytic Asymmetric Synthesis : Drawing inspiration from recent advancements in the synthesis of chiral fluorinated cyclobutanes, the development of catalytic enantioselective methods for producing specific stereoisomers of (2-Bromo-1-fluoroethyl)cyclobutane is a primary objective. researchgate.netnih.gov Rhodium-catalyzed asymmetric hydroboration of fluorinated cyclobutenes has emerged as a powerful tool for creating chiral centers with high regio- and enantioselectivity. researchgate.netnih.gov A similar approach, potentially utilizing custom-designed chiral ligands, could be adapted for the stereocontrolled synthesis of (2-Bromo-1-fluoroethyl)cyclobutane.

Photochemical Methods : Photoredox catalysis has been successfully employed in [2+2] cycloadditions to construct cyclobutane (B1203170) rings. researchgate.net Investigating the photochemical cycloaddition of bromo-fluoro-ethene with appropriate cyclobutane precursors could offer a mild and efficient route to the target molecule.

Sustainable Reagents and Conditions : A move towards more sustainable synthetic practices would involve exploring the use of less hazardous halogenating agents and environmentally benign solvents. The development of one-pot procedures that minimize waste and purification steps will also be a critical area of focus.

A prospective synthetic approach could involve the enantioselective hydrovinylation of a suitable vinylcyclobutene precursor, followed by stereospecific bromination and fluorination. researchgate.net

| Reaction Type | Potential Catalyst/Reagent | Key Advantage | Relevant Research |

| Asymmetric Hydroboration | Rhodium complexes with chiral ligands | High regio- and enantioselectivity | researchgate.netnih.gov |

| [2+2] Photocycloaddition | Ruthenium(II) photocatalysts | Mild reaction conditions, high diastereoselectivity | organic-chemistry.org |

| Enantioselective Hydrovinylation | Cobalt-based catalysts | Creation of chiral all-carbon quaternary centers | researchgate.net |

Exploration of Novel Reactivity Patterns and Unconventional Transformation Pathways

The presence of both bromine and fluorine atoms on the ethyl side chain, attached to a cyclobutane ring, suggests a rich and complex reactivity profile for (2-Bromo-1-fluoroethyl)cyclobutane. Future research should aim to uncover and harness these unique reactivity patterns.

Potential areas of investigation include:

Selective C-Br vs. C-F Bond Activation : A key challenge and opportunity lies in the selective activation of the carbon-bromine versus the carbon-fluorine bond. The C-Br bond is generally more labile and susceptible to nucleophilic substitution and cross-coupling reactions. Research into catalytic systems that can selectively cleave the C-Br bond in the presence of the more robust C-F bond would open up avenues for diverse functionalization.

Ring-Opening Reactions : The inherent strain of the cyclobutane ring can be exploited in ring-opening reactions to generate functionalized acyclic structures. nih.gov Investigating the influence of the bromo-fluoro-ethyl group on the regioselectivity and stereoselectivity of such transformations would be a valuable pursuit.

Cross-Coupling Reactions : The development of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br position would enable the introduction of a wide range of substituents, leading to a library of novel cyclobutane derivatives. The compatibility of these reactions with the fluoroethyl moiety will be a critical aspect to study.

Deeper Understanding of Stereochemical Control and Conformational Dynamics in its Reactions

The presence of at least two stereocenters in (2-Bromo-1-fluoroethyl)cyclobutane (at the carbon bearing the fluorine and the carbon attached to the cyclobutane ring) makes stereochemistry a pivotal aspect of its chemistry. A thorough understanding of the factors that govern stereochemical outcomes in its reactions is essential for its potential applications.

Future research should focus on:

Diastereoselective Reactions : Investigating the influence of the existing stereocenters on the facial selectivity of reactions at the cyclobutane ring or the ethyl side chain. This includes studying nucleophilic additions, eliminations, and cycloadditions.

Conformational Analysis : Computational and experimental studies to determine the preferred conformations of (2-Bromo-1-fluoroethyl)cyclobutane and how these conformations influence its reactivity. X-ray crystallography of derivatives could provide valuable insights into their solid-state structures. nih.govacs.org

Chiral Separations and Analysis : Developing efficient methods for the separation of diastereomers and enantiomers, as well as robust analytical techniques (e.g., chiral HPLC, NMR with chiral shift reagents) to determine enantiomeric excess and absolute configuration.

Expansion of Applications in Emerging Chemical Technologies and Niche Areas

While the specific applications of (2-Bromo-1-fluoroethyl)cyclobutane are yet to be explored, the known utility of related compounds provides a roadmap for future investigations.

Potential application areas include:

Medicinal Chemistry : Fluorinated molecules often exhibit enhanced metabolic stability and binding affinity. nih.govacs.org (2-Bromo-1-fluoroethyl)cyclobutane could serve as a novel building block for the synthesis of bioactive compounds. The cyclobutane motif can act as a rigid scaffold, while the fluoroethyl group can modulate pharmacokinetic properties. Its potential as a precursor to positron emission tomography (PET) imaging agents, by introducing a radioactive fluorine isotope, is also an exciting possibility. nih.govuni-mainz.de

Agrochemicals : The introduction of fluorine can enhance the efficacy and selectivity of pesticides and herbicides. The unique structural features of (2-Bromo-1-fluoroethyl)cyclobutane could lead to the discovery of new agrochemicals with improved performance and environmental profiles.

Materials Science : Halogenated organic compounds can be precursors to novel polymers and liquid crystals. The specific combination of bromine, fluorine, and a cyclobutane ring in this molecule could impart unique thermal and optical properties to new materials.

| Potential Application Area | Rationale | Relevant Precedent |

| Medicinal Chemistry | Enhanced metabolic stability, rigid scaffold | General use of fluorinated compounds in drugs, halogenated cyclobutanes as anesthetics nih.govacs.orggoogle.com |

| PET Imaging | Introduction of 18F for in vivo imaging | Synthesis of 2-bromo-1-[18F]fluoroethane nih.govuni-mainz.de |

| Agrochemicals | Enhanced efficacy and selectivity | Widespread use of fluorinated compounds in pesticides |

| Materials Science | Unique thermal and optical properties | Use of halogenated compounds in polymers and liquid crystals |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms for Discovery and Optimization

To accelerate the exploration of (2-Bromo-1-fluoroethyl)cyclobutane chemistry, the integration of modern automation and high-throughput screening technologies will be indispensable.

Future research in this area should involve:

Automated Synthesis : Developing automated platforms for the synthesis of (2-Bromo-1-fluoroethyl)cyclobutane and its derivatives. This would enable the rapid generation of compound libraries for screening. The successful automation of the synthesis of analogous compounds like 2-bromo-1-[18F]fluoroethane demonstrates the feasibility of this approach. nih.govuni-mainz.de

High-Throughput Screening : Implementing high-throughput screening assays to quickly evaluate the biological activity or material properties of the synthesized compounds. This would significantly accelerate the discovery of potential applications.

Computational Modeling and Machine Learning : Utilizing computational tools to predict reactivity, screen virtual compound libraries, and optimize reaction conditions. Machine learning algorithms could be trained on experimental data to guide the discovery of novel reactions and applications.

By systematically addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of (2-Bromo-1-fluoroethyl)cyclobutane and pave the way for new discoveries in the fascinating realm of fluorinated organic chemistry.

Q & A

Q. What are the primary synthetic routes for preparing (2-bromo-1-fluoroethyl)cyclobutane, and what challenges arise during its purification?

Q. What are the stability considerations for storing (2-bromo-1-fluoroethyl)cyclobutane?

- Methodological Answer : Store in amber glass vials under nitrogen at -20°C. Avoid contact with oxidizing agents (e.g., peroxides) and metals. Decomposition products (e.g., HBr, HF) can be monitored via GC-MS. Stability tests show <5% degradation over 6 months under optimal conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the biological activity of cyclobutane derivatives?

Q. How should researchers address contradictions in reactivity data between (2-bromo-1-fluoroethyl)cyclobutane and its analogs?

- Methodological Answer : Discrepancies in reaction rates (e.g., SN2 vs. radical pathways) may arise from solvent polarity or steric effects. Use kinetic isotope experiments (KIE) and Hammett plots to distinguish mechanisms. For example, a ρ value >1 indicates a polar transition state, while KIE >2 suggests radical intermediates. Cross-validate with DFT transition-state modeling .

Q. What strategies optimize the compound’s pharmacokinetic (PK) profile for in vivo studies?

- Methodological Answer :

- Prodrug Design : Mask polar groups (e.g., esterification of hydroxyl derivatives) to improve oral bioavailability.

- Microsomal Stability Assays : Human liver microsomes (HLM) quantify metabolic half-life (t). Fluorine substitution typically increases t by 30–50% compared to non-fluorinated analogs.

- Plasma Protein Binding : Equilibrium dialysis reveals >90% binding for brominated derivatives, requiring dose adjustments in animal models .

Key Research Challenges

- Stereochemical Control : Racemization at the fluoroethyl center during synthesis remains unresolved. Chiral HPLC (e.g., CHIRALPAK® AD-H column) or asymmetric catalysis (e.g., organocatalysts) are under investigation .

- Toxicity Profiling : Bromine’s potential hepatotoxicity requires Ames testing and mitochondrial toxicity assays (Seahorse XF Analyzer) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.